Degarelix Acetate Degarelix Acetate Degarelix acetate, a long-acting GnRH antagonist, which is clinically used for treatment of prostate cancer in men, suppresses testosterone secretion for more than 1 month by a single administration without allergic reactions. Moreover, a reduction of testicular weight after degarelix acetate treatment was shown in male rats. However, the effects of this GnRH antagonist on testicular size in domestic male animals including goat remain unknown. Compared with other GnRH antagonists, degarelix has better solubility in water, long‐lasting effects, and weak histamine‐releasing properties. In view of these above‐mentioned advantages, degarelix shows great potential in the treatment of other androgen‐related diseases besides prostate cancer. On 24 December 2008, the Food and Drug Administration (FDA) approved degarelix for the treatment of patients with advanced prostate cancer in the USA. It was subsequently approved by the European Commission at the recommendation of the European Medicines Agency (EMEA) on February 17, 2009 for use in adult male patients with advanced, hormone-dependent prostate cancer. Ferring Pharmaceuticals markets the drug under the name Firmagon.
Brand Name: Vulcanchem
CAS No.: 214766-78-6
VCID: VC0003873
InChI: InChI=1S/C82H103ClN18O16/c1-45(2)35-60(72(107)92-59(16-9-10-33-87-46(3)4)80(115)101-34-12-17-68(101)79(114)88-47(5)70(84)105)93-74(109)63(38-51-23-30-58(31-24-51)91-81(85)116)95-76(111)64(39-50-21-28-57(29-22-50)90-71(106)66-42-69(104)100-82(117)99-66)97-78(113)67(44-102)98-77(112)65(41-53-13-11-32-86-43-53)96-75(110)62(37-49-19-26-56(83)27-20-49)94-73(108)61(89-48(6)103)40-52-18-25-54-14-7-8-15-55(54)36-52/h7-8,11,13-15,18-32,36,43,45-47,59-68,87,102H,9-10,12,16-17,33-35,37-42,44H2,1-6H3,(H2,84,105)(H,88,114)(H,89,103)(H,90,106)(H,92,107)(H,93,109)(H,94,108)(H,95,111)(H,96,110)(H,97,113)(H,98,112)(H3,85,91,116)(H2,99,100,104,117)/t47-,59+,60+,61-,62-,63-,64+,65-,66+,67+,68+/m1/s1
SMILES: CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C
Molecular Formula: C82H103ClN18O16
Molecular Weight: 1632.3 g/mol

Degarelix Acetate

CAS No.: 214766-78-6

Inhibitors

VCID: VC0003873

Molecular Formula: C82H103ClN18O16

Molecular Weight: 1632.3 g/mol

Degarelix Acetate - 214766-78-6

CAS No. 214766-78-6
Product Name Degarelix Acetate
Molecular Formula C82H103ClN18O16
Molecular Weight 1632.3 g/mol
IUPAC Name (4S)-N-[4-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide
Standard InChI InChI=1S/C82H103ClN18O16/c1-45(2)35-60(72(107)92-59(16-9-10-33-87-46(3)4)80(115)101-34-12-17-68(101)79(114)88-47(5)70(84)105)93-74(109)63(38-51-23-30-58(31-24-51)91-81(85)116)95-76(111)64(39-50-21-28-57(29-22-50)90-71(106)66-42-69(104)100-82(117)99-66)97-78(113)67(44-102)98-77(112)65(41-53-13-11-32-86-43-53)96-75(110)62(37-49-19-26-56(83)27-20-49)94-73(108)61(89-48(6)103)40-52-18-25-54-14-7-8-15-55(54)36-52/h7-8,11,13-15,18-32,36,43,45-47,59-68,87,102H,9-10,12,16-17,33-35,37-42,44H2,1-6H3,(H2,84,105)(H,88,114)(H,89,103)(H,90,106)(H,92,107)(H,93,109)(H,94,108)(H,95,111)(H,96,110)(H,97,113)(H,98,112)(H3,85,91,116)(H2,99,100,104,117)/t47-,59+,60+,61-,62-,63-,64+,65-,66+,67+,68+/m1/s1
Standard InChIKey MEUCPCLKGZSHTA-XYAYPHGZSA-N
Isomeric SMILES C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CN=CC=C5)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)[C@@H](CC7=CC8=CC=CC=C8C=C7)NC(=O)C
SMILES CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C
Canonical SMILES CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C
Description Degarelix acetate, a long-acting GnRH antagonist, which is clinically used for treatment of prostate cancer in men, suppresses testosterone secretion for more than 1 month by a single administration without allergic reactions. Moreover, a reduction of testicular weight after degarelix acetate treatment was shown in male rats. However, the effects of this GnRH antagonist on testicular size in domestic male animals including goat remain unknown. Compared with other GnRH antagonists, degarelix has better solubility in water, long‐lasting effects, and weak histamine‐releasing properties. In view of these above‐mentioned advantages, degarelix shows great potential in the treatment of other androgen‐related diseases besides prostate cancer. On 24 December 2008, the Food and Drug Administration (FDA) approved degarelix for the treatment of patients with advanced prostate cancer in the USA. It was subsequently approved by the European Commission at the recommendation of the European Medicines Agency (EMEA) on February 17, 2009 for use in adult male patients with advanced, hormone-dependent prostate cancer. Ferring Pharmaceuticals markets the drug under the name Firmagon.
Sequence XXXSXXLXPA
Synonyms Ac-2Nal-4Cpa-3Pal-Ser-4Aph(hydroorotyl)-4Aph(carbamoyl)-Leu-ILys-pro-Ala-NH2
acetyl-2-naphthylalanyl-3-chlorophenylalanyl-1-oxohexadecyl-seryl-4-aminophenylalanyl(hydroorotyl)-4-aminophenylalanyl(carbamoyl)-leucyl-ILys-prolyl-alaninamide
degarelix
FE 200486
FE-200486
FE200486
Firmagon
Gonax
uglypeptide1
Reference 1: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury
[Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and
Kidney Diseases; 2012-. Available from
http://www.ncbi.nlm.nih.gov/books/NBK548578/
PubMed PMID: 31643893.


2: Sawazaki H, Araki D, Kitamura Y, Yagi K. Metabolic changes with degarelix vs
leuprolide plus bicalutamide in patients with prostate cancer: a randomized
clinical study. World J Urol. 2019 Sep 3. doi: 10.1007/s00345-019-02937-x. [Epub
ahead of print] PubMed PMID: 31482294.


3: Gourd E. Degarelix improves suppression of ovarian function. Lancet Oncol.
2019 Feb;20(2):e73. doi: 10.1016/S1470-2045(19)30001-4. Epub 2019 Jan 11. PubMed
PMID: 30642765.


4: Dellapasqua S, Gray KP, Munzone E, Rubino D, Gianni L, Johansson H, Viale G,
Ribi K, Bernhard J, Kammler R, Maibach R, Rabaglio-Poretti M, Ruepp B, Di Leo A,
Coates AS, Gelber RD, Regan MM, Goldhirsch A, Colleoni M; International Breast
Cancer Study Group. Neoadjuvant Degarelix Versus Triptorelin in Premenopausal
Patients Who Receive Letrozole for Locally Advanced Endocrine-Responsive Breast
Cancer: A Randomized Phase II Trial. J Clin Oncol. 2019 Feb 10;37(5):386-395.
doi: 10.1200/JCO.18.00296. Epub 2018 Dec 27. PubMed PMID: 30589600.


5: Pathirana IN, Rajapaksa C, Kawate N, Wimalarathne A, Fonseka L, Weerakoon PN,
Hannan MA, Alexander B, Pushpakumara A, Ariyaratne S, Tamada H. EFFECTS OF
GONADOTROPIN-RELEASING HORMONE ANTAGONIST DEGARELIX ON MUSTH AND SERUM
TESTOSTERONE CONCENTRATIONS IN ASIAN ELEPHANTS ( ELEPHAS MAXIMUS). J Zoo Wildl
Med. 2018 Sep;49(3):779-783. doi: 10.1638/2018-0019.1. PubMed PMID: 30212355.


6: Jayusman PA, Mohamed IN, Shuid AN. The Effects of Chemical Castration with
Degarelix on Bone Turnover: Densitometric and Biomechanics Bone Properties of
Male Rats. Int J Endocrinol Metab. 2018 Jul 2;16(3):e64038. doi:
10.5812/ijem.64038. eCollection 2018 Jul. PubMed PMID: 30197659; PubMed Central
PMCID: PMC6113792.


7: Hori JI, Koga D, Kakizaki H, Watanabe T. Differential effects of depot
formulations of GnRH agonist leuprorelin and antagonist degarelix on the
seminiferous epithelium of the rat testis. Biomed Res. 2018;39(4):197-214. doi:
10.2220/biomedres.39.197. PubMed PMID: 30101840.


8: Ozono S, Tsukamoto T, Naito S, Horie S, Ohashi Y, Uemura H, Yokomizo Y,
Fukasawa S, Kusuoka H, Akazawa R, Saito M, Akaza H. Efficacy and safety of
3-month dosing regimen of degarelix in Japanese subjects with prostate cancer: A
phase III study. Cancer Sci. 2018 Jun;109(6):1920-1929. doi: 10.1111/cas.13600.
Epub 2018 May 23. PubMed PMID: 29624800; PubMed Central PMCID: PMC5989846.


9: Tosco L, Laenen A, Gevaert T, Salmon I, Decaestecker C, Davicioni E, Buerki C,
Claessens F, Swinnen J, Goffin K, Oyen R, Everaerts W, Moris L, De Meerleer G,
Haustermans K, Joniau S; P.E.A.R.L. (ProstatE cAncer Research Leuven).
Neoadjuvant degarelix with or without apalutamide followed by radical
prostatectomy for intermediate and high-risk prostate cancer: ARNEO, a
randomized, double blind, placebo-controlled trial. BMC Cancer. 2018 Apr
2;18(1):354. doi: 10.1186/s12885-018-4275-z. PubMed PMID: 29606109; PubMed
Central PMCID: PMC5879743.


10: Papanikolaou EG, Yarali H, Timotheou E, Grynberg M, Zafeiratis O, Tournaye H,
Najdecki R. A Proof-of-Concept Clinical Trial of A Single Luteal Use of
Long-Acting Gonadotropin-Releasing Hormone Antagonist Degarelix in Controlled
Ovarian Stimulation for In Vitro Fertilization: Long Antagonist Protocol. Front
Endocrinol (Lausanne). 2018 Mar 1;9:25. doi: 10.3389/fendo.2018.00025.
eCollection 2018. PubMed PMID: 29545772; PubMed Central PMCID: PMC5839166.
PubChem Compound 16136245
Last Modified Nov 11 2021
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